
N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide, also known as TFPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPB is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wirkmechanismus
N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide exerts its effects through various mechanisms of action, including the modulation of specific signaling pathways, such as the Wnt/beta-catenin pathway, and the regulation of certain neurotransmitters, such as acetylcholine. N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has also been shown to have antioxidant and anti-inflammatory properties, which contribute to its beneficial effects in various disease states.
Biochemical and Physiological Effects
N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the improvement of memory and cognitive function, and the reduction of inflammation and oxidative stress. N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has also been shown to have a neuroprotective effect, which may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has several advantages for lab experiments, including its high purity level, stability, and specificity for certain signaling pathways and neurotransmitters. However, N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide, including the identification of new targets and signaling pathways for its therapeutic applications, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to determine the safety and efficacy of N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide in human clinical trials.
Synthesemethoden
N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide is synthesized using a specific method that involves the reaction of 4-(trifluoromethoxy)benzoic acid with 2-amino-2-phenylpropan-1-ol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide as a white crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and cardiovascular disease. In cancer research, N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways, such as the Wnt/beta-catenin pathway. In neurobiology, N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has been shown to improve memory and cognitive function by modulating the activity of certain neurotransmitters, such as acetylcholine. In cardiovascular disease, N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has been shown to reduce inflammation and oxidative stress, which are key factors in the development of atherosclerosis and other cardiovascular disorders.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-16(23,13-5-3-2-4-6-13)11-21-15(22)12-7-9-14(10-8-12)24-17(18,19)20/h2-10,23H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYKQLFZKUNUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

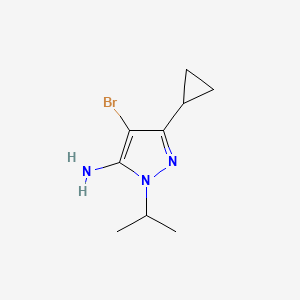
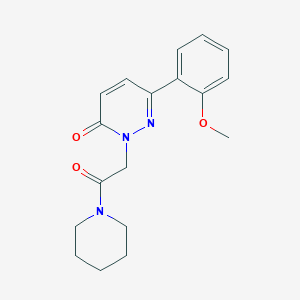
![N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2698298.png)
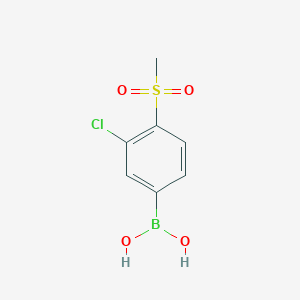
![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2698301.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2698305.png)
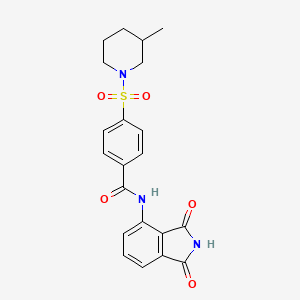
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2698310.png)

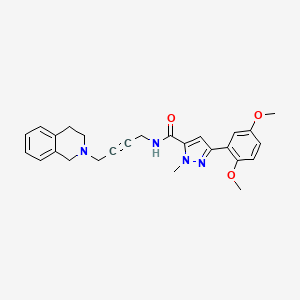
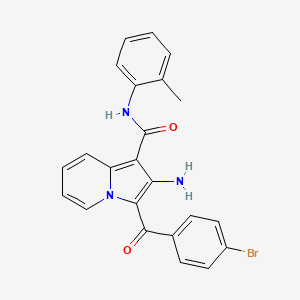

![N-isopentyl-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2698318.png)